2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Catalog No.
S12291996
CAS No.
109399-50-0
M.F
C20H20O
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1...

CAS Number

109399-50-0

Product Name

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one

IUPAC Name

(2E)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydronaphthalen-1-one

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C20H20O/c1-14(2)16-9-7-15(8-10-16)13-18-12-11-17-5-3-4-6-19(17)20(18)21/h3-10,13-14H,11-12H2,1-2H3/b18-13+

InChI Key

ROZPBKIAQVTJRJ-QGOAFFKASA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one, also known as a derivative of 3,4-dihydronaphthalen-1(2H)-one, is an organic compound characterized by its unique structural features. The molecule consists of a naphthalene core with a dihydro configuration, which contributes to its chemical reactivity and biological properties. The compound features an isopropyl group and a benzylidene moiety that significantly influence its physical and chemical properties.

The molecular formula for this compound is C21H22O2C_{21}H_{22}O_{2}, indicating a relatively complex structure with both aromatic and aliphatic components. The presence of the exocyclic double bond in an E configuration further adds to its structural uniqueness, making it an interesting subject for study in organic chemistry and medicinal applications .

The primary chemical reaction associated with 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one is the Claisen-Schmidt condensation reaction. This process typically involves the condensation of para-anisaldehyde with 4-isopropyl-3,4-dihydronaphthalen-1(2H)-one under alkaline conditions in methanol. The reaction leads to the formation of the desired compound through the formation of a carbon-carbon double bond between the aldehyde and the ketone functional groups .

Research has indicated that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit significant biological activities, including anti-inflammatory and anti-tumor properties. These compounds have been studied for their potential as modulators of allergic responses and neuroinflammation. The unique structure of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one may enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation .

The synthesis of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically follows these steps:

  • Starting Materials: Para-anisaldehyde and 4-isopropyl-3,4-dihydronaphthalen-1(2H)-one are used as starting materials.
  • Reaction Conditions: The reaction is conducted in an alkaline medium (often using sodium hydroxide) in methanol.
  • Mechanism: The aldehyde undergoes nucleophilic attack by the enolate formed from the ketone, leading to the formation of the double bond.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain pure 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one .

The applications of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one span various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may be explored for therapeutic applications in treating inflammation and cancer.
  • Material Science: Its unique structural properties can be utilized in developing new materials with specific electronic or optical characteristics.
  • Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex organic molecules .

Studies on the interactions of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one with biological macromolecules are essential to understand its mechanism of action. Research indicates that derivatives of this compound can interact with proteins involved in inflammatory pathways and may modulate their activity. Such studies are crucial for identifying potential drug targets and understanding how structural modifications can enhance or diminish biological activity .

Several compounds share structural similarities with 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,4-Dihydronaphthalen-1(2H)-oneC12H10OC_{12}H_{10}OParent structure; lacks substituents
2-(4-Methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-oneC21H22O2C_{21}H_{22}O_{2}Contains methoxy group; similar reactivity
(E)-7-Fluoro-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-oneC21H19F2OC_{21}H_{19}F_{2}OFluorinated variant; altered electronic properties

Uniqueness

The uniqueness of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one lies in its specific combination of substituents (isopropyl and benzylidene) which contribute to its distinct biological activity profile compared to other similar compounds. Its structural configuration allows for unique interactions within biological systems that may not be present in other derivatives .

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

276.151415257 g/mol

Monoisotopic Mass

276.151415257 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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